molecular formula C20H17N5 B12047164 3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12047164
M. Wt: 327.4 g/mol
InChI Key: SJISEAXGGIVPQY-UHFFFAOYSA-N
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Description

3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C20H17N5. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method involves heating under reflux in pyridine, which facilitates the formation of the pyrido[1,2-a]benzimidazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its specific substitution pattern and the presence of the pyridin-4-ylamino group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C20H17N5

Molecular Weight

327.4 g/mol

IUPAC Name

3-propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H17N5/c1-2-5-14-12-19(23-15-8-10-22-11-9-15)25-18-7-4-3-6-17(18)24-20(25)16(14)13-21/h3-4,6-12H,2,5H2,1H3,(H,22,23)

InChI Key

SJISEAXGGIVPQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=NC=C4)C#N

Origin of Product

United States

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